Solubility Profile of 4-(2-Amino-2-propyl)cyclohexanol: A Comprehensive Technical Guide for Aqueous and Organic Systems
Solubility Profile of 4-(2-Amino-2-propyl)cyclohexanol: A Comprehensive Technical Guide for Aqueous and Organic Systems
Executive Summary & Molecular Profiling
4-(2-Amino-2-propyl)cyclohexanol (often utilized in its hydrochloride salt form, CAS 1202007-10-0) is a bifunctional alicyclic building block critical to pharmaceutical synthesis and drug development. Structurally, it features a rigid cyclohexane core substituted with a hydroxyl group and a sterically hindered primary amine (a 1-amino-1-methylethyl group).
Understanding its solubility profile is paramount for formulation scientists. The molecule presents a fascinating thermodynamic duality: its hydrophobic alicyclic ring drives organic partitioning, while its strong hydrogen bond donor/acceptor sites (–OH and –NH₂) dictate its aqueous pH-dependent behavior. This whitepaper provides a rigorous, causality-driven analysis of its solubility in both aqueous and organic systems, grounded in predictive thermodynamics and validated experimental protocols.
Thermodynamic Solvation & Predictive Modeling
The solvation of 4-(2-Amino-2-propyl)cyclohexanol is governed by the interplay between its ionization state and its Hansen Solubility Parameters (HSP) [3].
-
Steric Hindrance and pKa: The bulky isopropyl-like moiety surrounding the amine group slightly shields the nitrogen lone pair, altering its hydration sphere. However, it remains a strong base with an estimated pKa of ~10.2.
-
Hansen Solubility Parameters (HSP): The free base exhibits significant polar (
) and hydrogen-bonding ( ) parameters. For a solvent to effectively dissolve the free base, its HSP must fall within the interaction radius ( ) of the solute, meaning polar protic and aprotic solvents will exhibit the highest affinity.
Thermodynamic pathways of 4-(2-Amino-2-propyl)cyclohexanol solvation.
Aqueous Solubility Dynamics
Aqueous solubility is not a static value; it is a dynamic function of the medium's pH relative to the molecule's pKa. According to the Henderson-Hasselbalch relationship, at physiological pH (e.g., stomach pH 1.2 or intestinal pH 6.8), the amine group is fully protonated. This ion-dipole interaction with water drastically lowers the thermodynamic barrier to dissolution, resulting in high apparent solubility.
Conversely, the intrinsic solubility (
Table 1: Predictive Aqueous Solubility Profile (25°C)
Note: Values are predictive baselines derived from molecular descriptors to guide empirical testing.
| Medium / Buffer | pH Level | Ionization State | Predicted Solubility (mg/mL) | Biopharmaceutical Relevance |
| Simulated Gastric Fluid | 1.2 | Fully Ionized (Cationic) | > 100.0 | Rapid dissolution in stomach |
| Acetate Buffer | 4.5 | Fully Ionized (Cationic) | > 100.0 | High solubility in upper GI |
| Phosphate Buffer | 7.4 | Highly Ionized | ~ 85.0 | Blood plasma / systemic circulation |
| Borate Buffer | 10.0 | Partially Unionized | ~ 15.0 | Near pKa; precipitation risk |
| NaOH Solution | 12.0 | Unionized (Free Base) | < 2.0 | Intrinsic solubility ( |
Organic Solvent Profiling
In organic synthesis and purification (e.g., crystallization), understanding the solvent profile is critical. 4-(2-Amino-2-propyl)cyclohexanol demonstrates a strong preference for solvents capable of hydrogen bonding.
-
Alcohols (Methanol, Ethanol): Act as both hydrogen bond donors and acceptors, perfectly complementing the –OH and –NH₂ groups of the solute, leading to high solubility.
-
Aprotic Solvents (DMSO, DMF): High polar parameters (
) disrupt the crystal lattice efficiently. -
Non-Polar Solvents (Hexane, Heptane): The lack of polar and hydrogen-bonding capabilities results in a thermodynamic mismatch. The energy required to break the solute-solute hydrogen bonds in the crystal lattice cannot be recovered by solute-solvent interactions, resulting in near-total insolubility.
Table 2: Predictive Solubility in Common Organic Solvents (25°C)
| Solvent | Solvent Class | HSP Match Quality | Predicted Solubility (mg/mL) | Primary Application |
| Methanol | Polar Protic | Excellent | > 100.0 | Primary extraction / synthesis |
| Ethanol | Polar Protic | Very Good | > 50.0 | Crystallization co-solvent |
| DMSO | Polar Aprotic | Excellent | > 100.0 | In vitro assay stock solutions |
| Dichloromethane | Halogenated | Moderate | ~ 20.0 | Liquid-liquid extraction |
| Hexane | Non-Polar Aliphatic | Poor | < 1.0 | Anti-solvent for precipitation |
Experimental Methodologies: The Self-Validating Protocol
To transition from predictive models to empirical data, scientists must employ rigorous, self-validating experimental designs. The gold standard for determining equilibrium solubility is the Saturation Shake-Flask Method , as outlined in USP <1236> [1] and OECD Test Guideline 105 [2].
The following protocol is engineered to eliminate common false-positive errors, such as filter adsorption and polymorphic transitions.
Step-by-Step Shake-Flask Methodology
-
Preparation of Media: Prepare the target aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) or organic solvents. Ensure all media are degassed to prevent oxidative degradation.
-
Solid Addition (Over-saturation): Add an excess of 4-(2-Amino-2-propyl)cyclohexanol to 10 mL of the medium in a sealed glass vial. Causality: Excess solid is mandatory to ensure the thermodynamic equilibrium between the dissolved solute and the solid lattice is reached and maintained.
-
Thermal Equilibration: Place the vials in an orbital shaker at a strictly controlled temperature (25.0 ± 0.1 °C for standard profiling, or 37.0 ± 0.1 °C for biorelevance). Agitate for 24 to 48 hours.
-
Phase Separation (Critical Step):
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid. Causality: Centrifugation removes bulk solids, preventing them from clogging the filter in the next step.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of the filtrate. Causality: The hydrophobic regions of the molecule can adsorb onto the filter matrix. Discarding the initial volume saturates the filter's binding sites, ensuring the collected sample accurately reflects the true solution concentration.
-
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS against a validated calibration curve.
-
Solid-State Verification (Self-Validation): Recover the solid pellet from step 4, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: During the 48-hour aqueous equilibration, the anhydrous free base may convert into a hydrate, or a salt may disproportionate. XRPD confirms the exact thermodynamic solid form that corresponds to the measured solubility.
Self-validating shake-flask protocol for equilibrium solubility determination.
Strategic Formulation Insights
For drug development professionals handling 4-(2-Amino-2-propyl)cyclohexanol, the free base's low intrinsic solubility at high pH can pose a precipitation risk if the drug encounters alkaline environments (e.g., specific segments of the lower intestine).
To mitigate this, the compound is frequently synthesized and formulated as 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride . Salt formation inherently alters the crystal lattice energy and lowers the micro-environmental pH of the dissolving particle, driving the dissolution equilibrium toward the highly soluble protonated state regardless of the bulk medium's initial pH.
References
-
United States Pharmacopeia (USP). (2023). USP <1236> Solubility Measurements. Biorelevant. Available at:[Link] [1]
-
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link] [2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link] [3]
